2-Chloro-3,5-difluorobenzyl bromide
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Overview
Description
2-Chloro-3,5-difluorobenzyl bromide is an organic compound with the molecular formula C7H4BrClF2. It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and bromine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3,5-difluorobenzyl bromide can be synthesized through the bromination of 2-chloro-3,5-difluorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-difluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-Chloro-3,5-difluorotoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-Chloro-3,5-difluoroaniline, 2-Chloro-3,5-difluorothiophenol, and 2-Chloro-3,5-difluoroalkyl ethers.
Oxidation: Products include 2-Chloro-3,5-difluorobenzyl alcohol and 2-Chloro-3,5-difluorobenzaldehyde.
Reduction: The major product is 2-Chloro-3,5-difluorotoluene.
Scientific Research Applications
2-Chloro-3,5-difluorobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the synthesis of molecules with biological activity.
Material Science: It is used in the preparation of functional materials, including polymers and advanced materials with specific properties.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-difluorobenzyl bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,5-difluorotoluene
- 3,5-Difluorobenzyl bromide
- 2,3-Difluorobenzyl bromide
- 2,5-Difluorobenzyl bromide
Uniqueness
2-Chloro-3,5-difluorobenzyl bromide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which imparts distinct electronic properties. The combination of these substituents with the bromine atom makes it a versatile intermediate for various chemical transformations. Its reactivity and selectivity in nucleophilic substitution reactions are particularly noteworthy, making it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXMVIRPDAVXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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